[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and materials science This compound features a unique structure that combines a thiadiazole ring fused with a pyridine ring, which imparts distinct electronic and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]thiadiazolo[4,5-c]pyridin-4-amine typically involves the annulation of a thiadiazole ring onto a pyridine core. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. These methods would likely involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Copper iodide in dry pyridine under microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of [1,2,3]thiadiazolo[4,5-c]pyridin-4-amine varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or receptors, disrupting cellular processes, or inducing apoptosis in cancer cells . The compound’s unique structure allows it to interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,5]Thiadiazolo[3,4-d]pyridazine: Another heterocyclic compound with a similar structure but different electronic properties.
[1,2,4]Triazolo[3,4-b]thiadiazine: A related compound with a triazole ring fused to a thiadiazole ring, exhibiting distinct biological activities.
1,3,4-Thiadiazole: A simpler thiadiazole derivative with a wide range of applications in medicinal chemistry.
Uniqueness
[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine stands out due to its unique fusion of a thiadiazole ring with a pyridine ring, which imparts distinct electronic and chemical properties. This fusion enhances its potential for use in electronic materials and as a versatile building block in organic synthesis.
Eigenschaften
CAS-Nummer |
36258-90-9 |
---|---|
Molekularformel |
C5H4N4S |
Molekulargewicht |
152.18 g/mol |
IUPAC-Name |
thiadiazolo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C5H4N4S/c6-5-4-3(1-2-7-5)10-9-8-4/h1-2H,(H2,6,7) |
InChI-Schlüssel |
WKUNEHZJSODYDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C2=C1SN=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.